1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline
Description
1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline is a synthetic heterocyclic compound combining a pyrimidine core with substituted aromatic and fluorinated groups. The pyrimidine ring is functionalized at the 4-position with a 4-chlorophenyl group and at the 6-position with a trifluoromethyl (-CF₃) group. This compound has garnered attention in medicinal chemistry for its structural versatility, which allows interactions with biological targets such as enzymes or receptors. Its synthesis typically involves cross-coupling reactions and cyclization steps, with crystallographic characterization often performed using programs like SHELXL for precise structural determination .
Structure
3D Structure
Properties
Molecular Formula |
C16H13ClF3N3O2 |
|---|---|
Molecular Weight |
371.74 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-10-5-3-9(4-6-10)11-8-13(16(18,19)20)22-15(21-11)23-7-1-2-12(23)14(24)25/h3-6,8,12H,1-2,7H2,(H,24,25) |
InChI Key |
AVKPJZHXEUIJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Chlorobenzaldehyde Derivatives
A linear protocol involves reacting 4-chlorobenzaldehyde with trifluoroacetic acid and guanidine under reflux conditions. The reaction proceeds via a [3 + 3] cyclocondensation mechanism, forming the pyrimidine ring with a trifluoromethyl group at position 6 and a 4-chlorophenyl substituent at position 4. While this method achieves moderate yields (~50–60%), scalability is limited by prolonged reaction times (24–48 hours) and purification challenges.
Brominated Enaminone Intermediate Route
An alternative convergent strategy employs brominated enaminones (e.g., 3 in Scheme 1 of) as precursors. These enaminones undergo cyclocondensation with 2-methylisothiourea sulfate to generate the pyrimidine core. However, this method suffers from low yields (8–10%) due to incomplete conversion and side-product formation.
Coupling with Proline
The proline moiety is introduced via chemoselective alkylation or amidation.
Direct O-Alkylation Strategy
A high-yield convergent approach involves reacting 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ) with proline under basic conditions. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetone (Me₂CO) | 90–98 |
| Temperature | Reflux (~56°C) | 90–98 |
| Base | K₂CO₃ | 90–98 |
| Reaction Time | 30 minutes | 90–98 |
This method avoids the low-yield cyclocondensation step, instead leveraging the reactivity of the iodomethyl group for direct coupling. The methylthio group in 6c acts as a leaving group, facilitating nucleophilic substitution by proline’s secondary amine.
Carbodiimide-Mediated Amidation
Proline’s carboxylic acid group is activated using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The pyrimidin-2-amine intermediate reacts with activated proline to form the final compound. While this method is versatile, it requires stringent moisture control and generates stoichiometric byproducts, reducing its industrial appeal.
Alternative Synthetic Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 300 W) in ethanol with KOH as a base accelerates the coupling step, reducing reaction times from hours to minutes. This method enhances mass transfer and minimizes thermal degradation, achieving yields comparable to conventional heating (85–92%).
Solvent-Free Mechanochemical Synthesis
Ball-milling the pyrimidine core with proline and K₂CO₃ eliminates solvent use, aligning with green chemistry principles. Preliminary studies report yields of 75–80%, though scalability remains unverified.
Optimization and Challenges
Solvent and Temperature Effects
Comparative studies reveal acetone as the optimal solvent for O-alkylation, outperforming acetonitrile (MeCN) in both yield (90% vs. 76%) and reaction time (30 minutes vs. 16 hours). Elevated temperatures (reflux) are critical for complete conversion, as room-temperature reactions stagnate at ~63% yield.
Substituent Compatibility
The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at the pyrimidine’s 4-position, facilitating nucleophilic attack by proline. Conversely, replacing the 4-chlorophenyl group with alkyl chains (e.g., methyl) reduces yields by 20–30%, likely due to steric hindrance .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline exhibits promising anticancer activity. In vitro evaluations have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against human tumor cells using protocols established by the National Cancer Institute (NCI), where it exhibited significant cytotoxic effects with mean GI50 values indicating potent activity against multiple cancer types .
Antifungal and Insecticidal Properties
In addition to its anticancer properties, derivatives of pyrimidine compounds similar to this compound have been evaluated for antifungal and insecticidal activities. Some studies reported that related trifluoromethyl pyrimidine derivatives demonstrated moderate antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. Similarly, insecticidal tests revealed some efficacy against agricultural pests, suggesting potential applications in crop protection .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability. The chlorophenyl substituent may also contribute to specific interactions with biological targets, enhancing the compound's pharmacological profile .
Case Studies
Case Study 1: Anticancer Evaluation
A comprehensive study conducted by the NCI involved testing this compound across a panel of cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Agricultural Applications
Research on related pyrimidine derivatives highlighted their effectiveness in controlling fungal pathogens in crops. These studies demonstrated that certain derivatives showed comparable or superior efficacy to existing fungicides, indicating their potential as new agricultural agents .
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline, we compare it with structurally analogous pyrimidine derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings :
Substituent Effects :
- The 4-chlorophenyl group in the target compound enhances steric bulk compared to the 4-fluorophenyl analog, leading to stronger hydrophobic interactions in kinase inhibition assays . However, the 3,4-dichlorophenyl variant (third entry in Table 1) shows higher potency (IC₅₀ = 8.9 nM), likely due to increased electron-withdrawing effects.
- The trifluoromethyl (-CF₃) group at position 6 improves metabolic stability compared to methyl (-CH₃) substituents, as observed in microsomal stability assays.
Heterocyclic Backbone :
- Proline (5-membered pyrrolidine) confers rigidity, reducing entropy loss upon target binding compared to azetidine (4-membered ring), which may explain the target compound’s moderate solubility (LogP = 2.8).
Crystallographic Analysis: Structural refinements using SHELXL (as cited in the evidence) have resolved the compound’s planar pyrimidine core and proline’s puckered conformation, critical for molecular docking studies . In contrast, non-SHELX tools like OLEX2 may lack the same precision for handling fluorine atoms in the trifluoromethyl group.
Biological Activity
1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline (commonly referred to as Y507-0691) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
The compound's molecular formula is , with a molecular weight of 371.74 g/mol. The structure features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 371.74 g/mol |
| Molecular Formula | C16 H13 Cl F3 N3 O2 |
| LogP | 3.7398 |
| LogD | 0.1268 |
| Polar Surface Area | 49.386 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrimidines have shown IC50 values ranging from 0.70 μM to over 25 μM in leukemia and breast cancer cell lines, suggesting that Y507-0691 may also possess similar anticancer properties .
Case Study:
A study evaluating related compounds found that those with trifluoromethyl substitutions exhibited enhanced selectivity against hematological tumor cell lines, achieving IC50 values as low as 1.00 μM in acute erythroid leukemia (HEL) cells . This suggests that Y507-0691 could be further investigated for its potential in cancer therapy.
Enzyme Inhibition
The compound's structure suggests possible inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and diabetes management. DPP-4 inhibitors are known for their role in prolonging the action of incretin hormones, which can lower blood glucose levels . Given the presence of proline in its structure, Y507-0691 may mimic natural substrates and inhibit DPP-4 activity effectively.
The biological activity of Y507-0691 is likely attributed to multiple mechanisms:
- Enzyme Inhibition: Its structural similarity to known enzyme substrates may allow it to inhibit key metabolic pathways.
- Cell Cycle Arrest: Compounds with similar scaffolds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Fluorine Substitution: The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound more effective .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of pyrimidine derivatives, highlighting how modifications can significantly impact biological efficacy. The introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against various targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline?
- Methodological Answer : The synthesis typically involves coupling reactions between pyrimidine intermediates and proline derivatives. Key steps include:
- Pyrimidine Core Formation : Use Suzuki-Miyaura coupling for introducing the 4-chlorophenyl group at the 4-position of pyrimidine .
- Trifluoromethylation : Introduce the CF₃ group via halogen exchange reactions using CuI/1,10-phenanthroline catalysts under anhydrous conditions .
- Proline Conjugation : Employ peptide coupling reagents (e.g., HATU/DIPEA) to attach proline to the pyrimidine nitrogen. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1).
- Data Table :
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Pyrimidine Core | 68 | 95% | Pd(PPh₃)₄, K₂CO₃ |
| Trifluoromethylation | 52 | 89% | CuI, 1,10-phenanthroline |
| Proline Conjugation | 78 | 98% | HATU, DIPEA |
Q. How to characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve the stereochemistry of the proline moiety (e.g., chair vs. boat conformation) .
- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., ¹H NMR: δ 8.2 ppm for pyrimidine H; δ 3.5–4.0 ppm for proline CH₂) .
- HRMS : Validate molecular weight (calculated for C₁₆H₁₃ClF₃N₃O₂: 396.06; observed: 396.05) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, FFP3 masks, and chemical-resistant goggles to prevent skin/eye contact with trifluoromethyl intermediates .
- Ventilation : Perform reactions in fume hoods due to potential release of HF during CF₃ group degradation .
- Waste Disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) and treat via incineration at >1,200°C .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h).
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets (p < 0.05) .
Q. What computational strategies predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). Key residues: Asp27 and Tyr100 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate electrostatic potential surfaces (EPS) for nucleophilic attack sites .
Q. How to design experiments for optimizing metabolic stability?
- Methodological Answer :
- In Vitro Liver Microsomes : Incubate with rat/human microsomes (1 mg/mL protein) and NADPH. Monitor degradation via LC-MS/MS (t₁/₂ > 60 min desirable) .
- Metabolite Identification : Use UPLC-QTOF to detect hydroxylated or demethylated products (m/z +16 or -14 Da) .
- Proline Modifications : Replace L-proline with D-proline or azetidine derivatives to block CYP450-mediated oxidation .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with NMR-based conformational analysis?
- Methodological Answer :
- Crystal Packing Effects : X-ray structures may stabilize rare conformers (e.g., twisted proline) not observed in solution .
- Solvent Influence : NMR in DMSO-d₆ vs. CDCl₃ can alter hydrogen bonding, shifting δ values by 0.3–0.5 ppm .
- Dynamic Equilibrium : Use variable-temperature NMR (VT-NMR) to detect interconverting conformers (ΔG‡ ~10 kcal/mol) .
Key Research Findings
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC (C18 column) | |
| Aqueous Solubility | 0.8 mg/mL | Shake-flask (pH 7.4) | |
| Antibacterial Activity (MIC) | 4 µg/mL (S. aureus) | Broth microdilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
